molecular formula C18H16N4O2S B2988642 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-45-3

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2988642
CAS No.: 896328-45-3
M. Wt: 352.41
InChI Key: DSYQGHXWLGRGKW-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” (hereafter referred to as the target compound) features a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a sulfur-containing side chain linked to a 2,3-dihydroindole moiety. The 8-methyl substituent likely enhances steric stability and influences binding interactions.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-6-8-22-15(10-12)19-17(20-18(22)24)25-11-16(23)21-9-7-13-4-2-3-5-14(13)21/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYQGHXWLGRGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro groups .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its bioactive indole moiety.

    Industry: Use in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, while the pyridotriazine ring may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrido-triazinone core distinguishes it from biphenyl derivatives (III, IV) and imidazopyridine-based compound 1l. Its triazine ring may confer stronger π-π stacking interactions compared to biphenyl systems.
  • The 2,3-dihydroindole moiety could enhance blood-brain barrier penetration relative to the nitro-phenyl group in 1l or the polar carboxylic acid in III .

Pharmacological and Mechanistic Insights

While direct pharmacological data for the target compound are unavailable, comparisons with structurally distinct but functionally relevant compounds include:

  • Compound III: Targets malignant tumors via transcription factor inhibition, suggesting the target compound’s pyrido-triazinone core may similarly disrupt oncogenic signaling pathways .
  • Compound IV : Acts as an NMDA receptor antagonist, implying that the target compound’s indole group (common in neuroactive agents) might confer CNS activity .
  • Compound 1l : Though its biological role is unspecified, its imidazopyridine scaffold shares synthetic pathways (e.g., one-pot reactions) that could inspire the target compound’s synthesis .

Critical Analysis :

  • The absence of synthetic or spectral data for the target compound limits direct comparisons. However, compound 1l’s detailed characterization (e.g., HRMS, melting point) highlights methodologies applicable to the target compound .
  • The target compound’s methyl group at position 8 may improve metabolic stability compared to the nitro group in 1l, which could pose toxicity risks .

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-triazine core with an indole moiety and a sulfanyl group. Its molecular formula is C17H15N3O3SC_{17}H_{15}N_3O_3S with a molecular weight of approximately 313.37 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of triazines exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways via the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
  • Inhibition of Topoisomerase : Similar to other triazine derivatives, it may inhibit topoisomerase II, disrupting DNA replication and repair processes in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazine compounds. The compound's structure suggests it could interact with microbial enzymes or membranes, potentially leading to:

  • Inhibition of Bacterial Growth : Preliminary assays indicate that the compound may exhibit bactericidal activity against specific strains of bacteria.
  • Antifungal Effects : Some derivatives have shown promise against fungal pathogens, although specific data on this compound remains limited.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids.
  • Generation of ROS : The ability to generate ROS can lead to oxidative stress in cells, contributing to apoptosis and necrosis in tumor cells.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cells in a dose-dependent manner. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Topoisomerase inhibition
A549 (Lung)10.0ROS generation

These findings suggest that the compound has promising anticancer properties that warrant further investigation.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the efficacy and safety profile. Preliminary animal studies indicate that the compound exhibits:

  • Reduced Tumor Growth : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups.
  • Minimal Toxicity : Observations suggest low systemic toxicity at therapeutic doses, although detailed toxicological studies are needed.

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